(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-(phenylsulfonyl)prop-2-enenitrile
Description
The compound (2E)-2-(BENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE is a complex organic molecule with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzenesulfonyl group, a phenoxy group, and a pyrido[1,2-a]pyrimidin-4-one moiety, making it a versatile candidate for chemical reactions and applications.
Properties
Molecular Formula |
C24H17N3O4S |
|---|---|
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-(9-methyl-4-oxo-2-phenoxypyrido[1,2-a]pyrimidin-3-yl)prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3O4S/c1-17-9-8-14-27-22(17)26-23(31-18-10-4-2-5-11-18)21(24(27)28)15-20(16-25)32(29,30)19-12-6-3-7-13-19/h2-15H,1H3/b20-15+ |
InChI Key |
KYJLAUZFKNEIEC-HMMYKYKNSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the condensation of appropriate starting materials under acidic or basic conditions.
Introduction of the Phenoxy Group: This step involves the nucleophilic substitution reaction where a phenol derivative reacts with the pyrido[1,2-a]pyrimidin-4-one intermediate.
Formation of the Benzenesulfonyl Group: This is typically done by sulfonylation using benzenesulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Prop-2-enenitrile Moiety: This involves the reaction of the intermediate with acrylonitrile under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and pyrido[1,2-a]pyrimidin-4-one moieties.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include sulfonic acids or quinones.
Reduction: Amines or amides can be formed.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, this compound can be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with biological targets, making it a candidate for drug development.
Industry
In the materials science field, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with protein targets, while the pyrido[1,2-a]pyrimidin-4-one moiety can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(BENZENESULFONYL)-3-{9-METHYL-4-OXO-2-PHENOXY-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL}PROP-2-ENENITRILE: shares similarities with other sulfonyl-containing compounds and pyrido[1,2-a]pyrimidin derivatives.
Uniqueness
- The combination of the benzenesulfonyl group, phenoxy group, and pyrido[1,2-a]pyrimidin-4-one moiety in a single molecule is unique, providing a distinct set of chemical and biological properties not found in other compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
